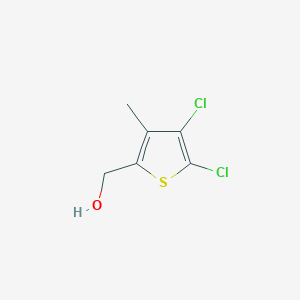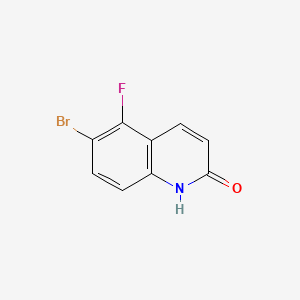
6-Bromo-5-fluoroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-fluoroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by the presence of bromine and fluorine atoms at the 6th and 5th positions, respectively, on the quinolinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Bromination: The quinoline derivative is brominated at the 6th position using bromine or a brominating agent under controlled conditions.
Fluorination: The brominated intermediate is then subjected to fluorination at the 5th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Cyclization: The final step involves cyclization to form the quinolinone ring, which can be achieved through various methods, including heating or using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-Bromo-5-fluoroquinolin-2(1H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinolinone derivatives with higher oxidation states or reduction to form dihydroquinolinone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) in the presence of bases like triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and biaryl derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
6-Bromo-5-fluoroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving quinolinone derivatives.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-5-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-5-fluoroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-5-chloroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
5,6-Difluoroquinolin-2(1H)-one: Similar structure but with fluorine atoms at both the 5th and 6th positions.
Uniqueness
6-Bromo-5-fluoroquinolin-2(1H)-one is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties
特性
分子式 |
C9H5BrFNO |
|---|---|
分子量 |
242.04 g/mol |
IUPAC名 |
6-bromo-5-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h1-4H,(H,12,13) |
InChIキー |
PLZZZOXNCHGVEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)

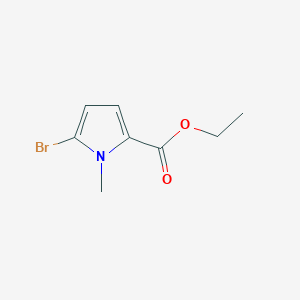
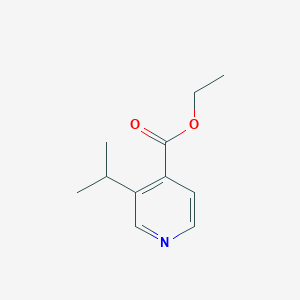
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
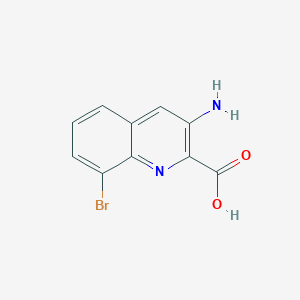
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
